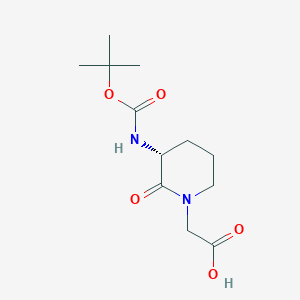

(R)-2-(3-(tert-butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid

Description

(R)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid is a chiral compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at position 3, a 2-oxo moiety, and an acetic acid side chain. Its molecular formula is C12H21NO4, with a molar mass of 243.3 g/mol, a predicted pKa of 4.65, and a density of 1.121 g/cm³. The compound is stored at 2–8°C to preserve its stability, likely due to the acid-sensitive Boc group. It serves as a critical intermediate in peptide mimic synthesis and drug development, leveraging its structural resemblance to peptide backbones for targeting enzymes or receptors.

Properties

IUPAC Name |

2-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)13-8-5-4-6-14(10(8)17)7-9(15)16/h8H,4-7H2,1-3H3,(H,13,18)(H,15,16)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPLDJICXMMSBB-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCN(C1=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680229 | |

| Record name | {(3R)-3-[(tert-Butoxycarbonyl)amino]-2-oxopiperidin-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82611-51-6 | |

| Record name | {(3R)-3-[(tert-Butoxycarbonyl)amino]-2-oxopiperidin-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-2-(3-(tert-butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid, also known by its CAS number 82611-51-6, is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 272.30 g/mol. The compound features a piperidine ring, which is known for its role in various biological systems.

Research into the biological activity of this compound suggests several mechanisms through which it may exert its effects:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have indicated that it may act as an inhibitor of certain proteases, which are critical in various physiological processes .

- Neuroprotective Effects : The structural characteristics of this compound suggest potential neuroprotective properties. It has been studied in the context of neurodegenerative diseases, where it may help stabilize protein structures and prevent aggregation associated with conditions like Alzheimer's disease .

- Antimicrobial Activity : Preliminary evaluations have shown that derivatives of this compound exhibit antimicrobial properties, making it a candidate for further development in treating infections .

Case Study 1: Neuroprotective Properties

A study published in a peer-reviewed journal highlighted the neuroprotective effects of this compound in models of Alzheimer's disease. The compound was shown to reduce amyloid-beta aggregation and improve cognitive function in animal models. The findings indicate that the compound may interact with amyloid precursor protein processing pathways .

Case Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition capability of this compound. It was found to inhibit the activity of caspases, enzymes that play a crucial role in apoptosis. This inhibition suggests potential therapeutic applications in conditions where apoptosis is dysregulated, such as cancer .

Biological Activity Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

Target Compound :

- Structure: 6-membered piperidine ring with Boc-amino (position 3), 2-oxo (position 2), and acetic acid (position 1).

- Key Properties :

Pyrrolidine Analog :

(3R)-3-(tert-Butoxycarbonylamino)-2-oxopyrrolidine-1-acetic acid ()

- Structure: 5-membered pyrrolidine ring with Boc-amino (position 3), 2-oxo (position 2), and acetic acid (position 1).

- Key Differences: Ring Size: Smaller pyrrolidine ring increases ring strain and reduces conformational flexibility compared to piperidine. Applications: Explicitly used in peptide mimic synthesis. Piperidine derivatives, however, are more prevalent in pharmaceuticals (e.g., protease inhibitors).

Substituent Variations: Boc vs. Other Protecting Groups

Boc-Protected Compounds :

- Example: (R)-2-(tert-butoxycarbonylamino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid ().

- Comparison: Boc Group: Enhances hydrophobicity and steric bulk, improving membrane permeability but requiring acidic conditions for deprotection.

Alternative Protecting Groups :

Q & A

Q. Optimization Strategies

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction removal of residual solvents via lyophilization .

- Temperature Control : Low temperatures (−20°C to 0°C) minimize racemization during coupling steps .

- Yield Improvement : Use of excess Boc anhydride (1.2–1.5 equivalents) and monitoring via TLC or HPLC for intermediate purity .

How can researchers characterize the stereochemical purity of this compound, and what analytical techniques are most reliable?

Q. Basic Characterization

- NMR Spectroscopy : 1H and 13C NMR confirm structural integrity. The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm, while the piperidinone carbonyl resonates at ~170 ppm in 13C NMR .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity. A C18 column and gradient elution (water/acetonitrile with 0.1% TFA) are standard .

Q. Advanced Techniques

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for analogous Boc-protected piperidinones .

- Chiral HPLC : Differentiates enantiomers using chiral stationary phases (e.g., Chiralpak IA) and hexane/isopropanol mobile phases .

What experimental design considerations are critical for studying this compound’s biological activity?

Hypothesis-Driven Design

Link studies to theoretical frameworks, such as its role as a protease inhibitor intermediate or glycopeptide mimetic. For example:

Q. Statistical Rigor

- Use randomized block designs for biological replicates, as seen in analogous phytochemical studies .

- Include positive/negative controls (e.g., Boc-protected analogs with known activity) to validate assay conditions .

How should researchers address contradictions in stability data under varying storage conditions?

Q. Methodological Troubleshooting

- Degradation Analysis : Accelerated stability studies (40°C/75% RH for 1–3 months) with HPLC monitoring identify degradation products (e.g., Boc deprotection or hydrolysis) .

- Solubility Effects : Test stability in DMSO vs. aqueous buffers; lyophilized forms stored at −20°C show superior stability compared to solutions .

Q. Data Reconciliation

- Impurity Profiling : Compare batch-specific impurities using LC-MS to trace discrepancies to synthetic intermediates or storage conditions .

What advanced computational methods predict the compound’s interaction with biological targets?

Q. Molecular Modeling

Q. Validation

- Correlate computational predictions with SPR (surface plasmon resonance) data to quantify binding kinetics (ka, kd) .

How can researchers mitigate challenges in scaling up synthesis while maintaining enantiomeric excess?

Q. Process Chemistry Strategies

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s salen complexes) for key steps to enhance enantioselectivity .

- Continuous Flow Systems : Improve heat/mass transfer for exothermic reactions, reducing racemization risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.